6-Fluoro-4-hydrazinoquinoline hydrochloride
Overview
Description
6-Fluoro-4-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C₉H₈FN₃·HCl and a molecular weight of 213.64 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound The presence of a fluorine atom at the 6th position and a hydrazino group at the 4th position on the quinoline ring structure makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroquinoline, which serves as the starting material.
Nitration: The 6-fluoroquinoline undergoes nitration to introduce a nitro group at the 4th position, resulting in 6-fluoro-4-nitroquinoline.
Reduction: The nitro group in 6-fluoro-4-nitroquinoline is then reduced to an amino group, forming 6-fluoro-4-aminoquinoline.
Hydrazination: Finally, the amino group is converted to a hydrazino group through a reaction with hydrazine hydrate, yielding 6-fluoro-4-hydrazinoquinoline.
Industrial Production Methods:
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
6-Fluoro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Azo or Azoxy Compounds: Formed through oxidation reactions.
Hydrazine Derivatives: Formed through reduction reactions.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
6-Fluoro-4-hydrazinoquinoline hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals.
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and materials for various applications .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring structure also contributes to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
- 6-Chloro-4-hydrazinoquinoline hydrochloride
- 8-Fluoro-4-hydrazinoquinoline hydrochloride
- 4-Hydrazinoquinoline hydrochloride
- 7-Chloro-4-hydrazinoquinoline
Comparison:
6-Fluoro-4-hydrazinoquinoline hydrochloride is unique due to the presence of a fluorine atom at the 6th position, which imparts distinct chemical and biological properties. Compared to its chloro and non-substituted analogs, the fluorine atom enhances the compound’s stability, lipophilicity, and potential for biological activity. The hydrazino group at the 4th position is a common feature among these compounds, contributing to their reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
(6-fluoroquinolin-4-yl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLEVOHKCYIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656582 | |
Record name | 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172049-64-7 | |
Record name | 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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